molecular formula C12H14O2 B14714801 1(3H)-Isobenzofuranone, 3-ethyl-3,5-dimethyl- CAS No. 13856-30-9

1(3H)-Isobenzofuranone, 3-ethyl-3,5-dimethyl-

Cat. No.: B14714801
CAS No.: 13856-30-9
M. Wt: 190.24 g/mol
InChI Key: VIBFDKGAYWRELD-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3-ethyl-3,5-dimethyl- is an organic compound with a unique structure that includes a benzofuranone core substituted with ethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(3H)-Isobenzofuranone, 3-ethyl-3,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of a substituted benzene followed by cyclization to form the benzofuranone core. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1(3H)-Isobenzofuranone, 3-ethyl-3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carbonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-ethyl-3,5-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-ethyl-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

  • 3-ethyl-3,5-dimethylheptane
  • 3-ethyl-3,5-dimethylcyclopent-1-yne
  • Pyrazine, 3-ethyl-2,5-dimethyl-

Comparison: 1(3H)-Isobenzofuranone, 3-ethyl-3,5-dimethyl- is unique due to its benzofuranone core, which imparts distinct chemical and biological properties compared to other similar compounds. While compounds like 3-ethyl-3,5-dimethylheptane and 3-ethyl-3,5-dimethylcyclopent-1-yne have different core structures, they share some similarities in their substituent groups. Pyrazine, 3-ethyl-2,5-dimethyl-, on the other hand, has a different heterocyclic core but similar substituent patterns.

This detailed article provides a comprehensive overview of 1(3H)-Isobenzofuranone, 3-ethyl-3,5-dimethyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

13856-30-9

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-ethyl-3,5-dimethyl-2-benzofuran-1-one

InChI

InChI=1S/C12H14O2/c1-4-12(3)10-7-8(2)5-6-9(10)11(13)14-12/h5-7H,4H2,1-3H3

InChI Key

VIBFDKGAYWRELD-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=CC(=C2)C)C(=O)O1)C

Origin of Product

United States

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